
Ticagrelor impurity 2-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticagrelor impurity 2-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity 2-d7 involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the preparation of intermediate compounds, followed by the incorporation of deuterium through specific reactions. For example, one method involves the use of deuterated reagents in the presence of catalysts to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound follows a similar multi-step synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to be scalable and cost-effective, making it suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ticagrelor impurity 2-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols). Reaction conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or functionalized derivatives.
Applications De Recherche Scientifique
Ticagrelor impurity 2-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows for the tracking of the compound’s metabolic pathways and the determination of its pharmacokinetic properties.
Metabolic Research: The incorporation of deuterium can help elucidate the metabolic fate of the compound and identify potential metabolites.
Analytical Chemistry: The compound can be used as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.
Drug Development: The study of impurities like this compound can provide insights into the stability, safety, and efficacy of the parent drug, aiding in the development of improved formulations.
Mécanisme D'action
The mechanism of action of ticagrelor impurity 2-d7 is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence and behavior in the body can influence the pharmacokinetics and pharmacodynamics of ticagrelor. The deuterium atoms in this compound may affect its interaction with enzymes and receptors, potentially altering its metabolic stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet medication.
Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor but requires metabolic activation.
Prasugrel: A thienopyridine antiplatelet agent that also targets the P2Y12 receptor but has a different metabolic profile.
Uniqueness
Ticagrelor impurity 2-d7 is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium can enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool for studying the pharmacokinetics and metabolism of ticagrelor and related compounds.
Propriétés
Formule moléculaire |
C14H23ClN4O4S |
|---|---|
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |
Clé InChI |
FWGBZSJJCDADJP-NWVONJBHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO |
SMILES canonique |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


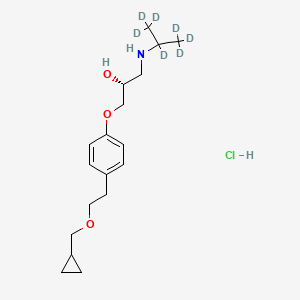
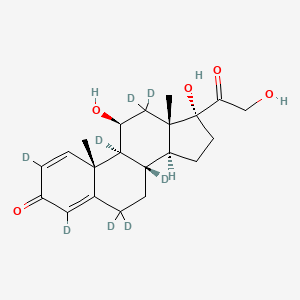

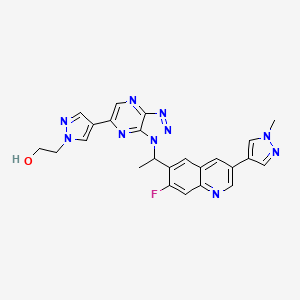
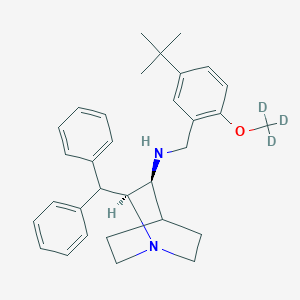
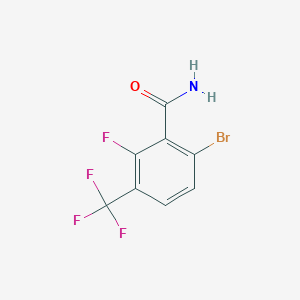
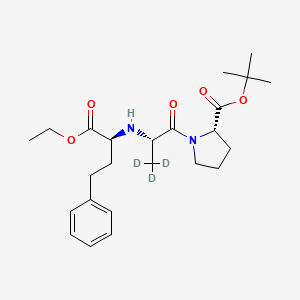
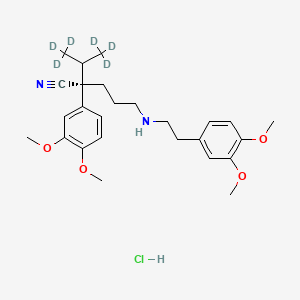

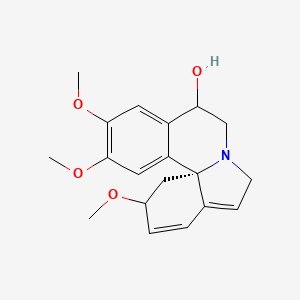
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

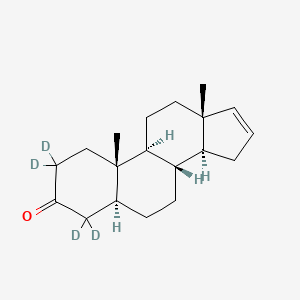
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
